
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an organic compound, a heterocyclic compound, etc.) .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, reagents, and conditions .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and others. These properties can help identify the compound and predict its behavior .科学的研究の応用
Photoluminescent Materials
The study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are closely related to the chemical structure of interest. These polymers exhibit strong photoluminescence and are considered for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibitors
Rooney et al. (1983) explored derivatives of 3-hydroxy-1H-pyrrole-2,5-dione as inhibitors of glycolic acid oxidase. While this research focuses on biochemical applications, it underscores the versatility of the pyrrole-dione structure in medicinal chemistry (Rooney et al., 1983).
Semiconductor and Phototransistor Materials
Research by Guo, Sun, and Li (2014) on pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors highlights their promising performance in organic thin film transistors, demonstrating the utility of pyrrole-dione derivatives in advanced electronic devices (Guo, Sun, & Li, 2014).
Organic Phototransistors
Lee et al. (2018) synthesized a difluorinated diketopyrrolopyrrole derivative for use in bulk heterojunction-type organic phototransistors, showcasing the photophysical properties and electron acceptor capabilities of similar compounds (Lee et al., 2018).
Solvent Effects
Li et al. (2019) studied the solubility and solvent effects of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, revealing insights into the solvation phenomena and solvent-solute interactions, which are critical for process design and material synthesis (Li et al., 2019).
作用機序
Mode of Action
It is believed that the compound interacts with its targets through a process of binding and causing conformational changes . These changes can affect the function of the target, leading to downstream effects.
Result of Action
The molecular and cellular effects of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione’s action are currently under investigation . Understanding these effects will provide insights into the compound’s potential therapeutic applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include pH, temperature, presence of other molecules, and more
Safety and Hazards
特性
IUPAC Name |
3-bromo-1-(2,4-difluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF2NO2/c11-6-4-9(15)14(10(6)16)8-2-1-5(12)3-7(8)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFHRNJLAVNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2833904.png)
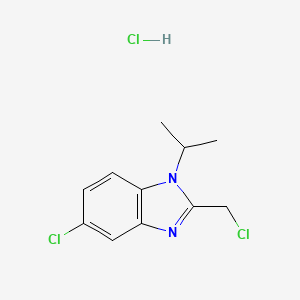

![4-ethoxy-N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2833912.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2833913.png)
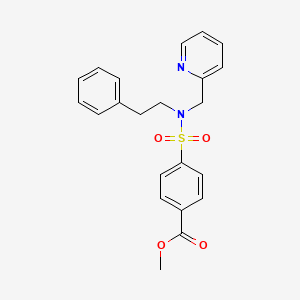
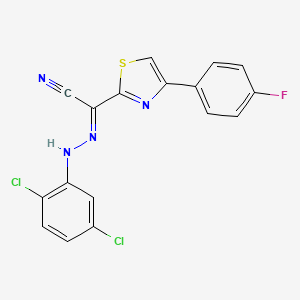

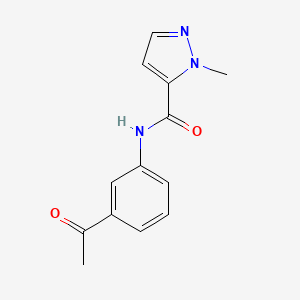
![1-(tert-butyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2833919.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2833920.png)
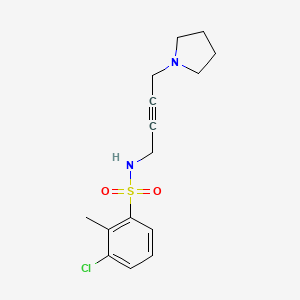

![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)